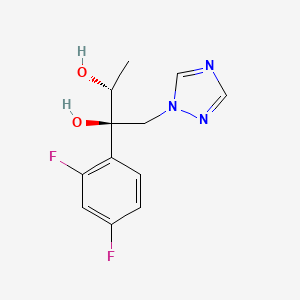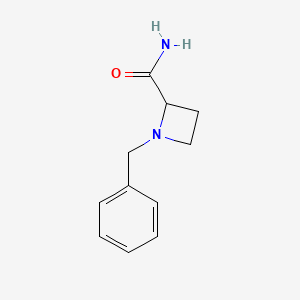![molecular formula C21H37NO2 B1278418 1,3-丙二醇,2-氨基-2-[2-(4-癸基苯基)乙基]- CAS No. 780729-32-0](/img/structure/B1278418.png)
1,3-丙二醇,2-氨基-2-[2-(4-癸基苯基)乙基]-
描述
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- (PDE) is an organic compound that is widely used in scientific research. It is a colorless liquid with a sweet smell, and is a derivative of propanediol, a compound that is commonly used in the production of plastics and other materials. PDE is a versatile compound, and has been used in a variety of applications, including as a solvent, a lubricant, and a surfactant. In addition, it has been used in the synthesis of various compounds, and has been studied for its potential applications in biochemical and physiological research.
科学研究应用
磁致冷剂
该化合物已用于十金属混合价锰超四面体和平面圆盘的合成和结构中。这些配合物表现出巨大的磁热效应,使其成为低温应用的优良制冷剂 (Manoli 等人,2008 年)。
免疫抑制剂合成
已经开发出使用该化合物的免疫抑制剂 FTY-720 的改进合成路线。该路线更简单、更高效、更方便,表明其在药物合成中的效用 (谷宗儒,2006 年)。
氨解研究
该化合物已在氨解的背景下进行了研究,其中获得了 1-苯基-1-氨基-2, 3-丙二醇。这项研究有助于理解涉及氨基醇的化学反应 (SuamiTetsuo 等人,1956 年)。
切削液中的性质
研究表明,包括该化合物在内的 1,3-丙二醇化合物在切削液中表现出抗菌性能。这项研究对于工业应用具有重要意义 (Bennett 等人,1983 年)。
热力学性质
已经确定了该化合物的解离常数和热力学性质,为化学工程和工艺设计提供了重要数据 (Hamborg 和 Versteeg,2009 年)。
在多发性硬化症治疗中的作用
源自该化学物质的化合物 FTY720 已在多发性硬化症中显示出治疗效果,通过促进少突胶质祖细胞的存活,对于开发新疗法至关重要 (Coelho 等人,2007 年)。
丝氨醇合成
丝氨醇是多种化学过程的中间体,源自该化合物。它在制药和化学合成中得到应用 (Andreeßen 和 Steinbüchel,2011 年)。
与辐射的相互作用
研究该化合物与辐射的相互作用对于理解它们在辐照研究中作为 DNA 稳定剂的作用至关重要 (Śmiałek 等人,2015 年)。
晶体结构研究
对涉及该化合物的配合物的晶体结构的研究有助于更广泛地理解分子相互作用和材料性质 (Zhang 等人,2011 年)。
天然产物的拆分构建模块
该化合物用于化学酶促不对称化,以产生生物活性天然产物的拆分构建模块 (Izquierdo 等人,1999 年)。
作用机制
Target of Action
The primary target of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-, also known as Fingolimod decyl homolog, is the sphingosine 1-phosphate receptor (S1PR) on lymphocytes . Lymphocytes are a type of blood cell involved in the immune system .
Mode of Action
This compound binds to the sphingosine 1-phosphate receptors on lymphocytes . Once lymphocytes have bound to the compound, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This results in a reduction in peripheral lymphocyte counts, including potentially encephalitogenic T cells .
Biochemical Pathways
The compound affects the sphingosine 1-phosphate signaling pathway. By binding to the sphingosine 1-phosphate receptors on lymphocytes, it prevents these cells from contributing to an autoimmune reaction .
Pharmacokinetics
The compound is efficiently absorbed, with an oral bioavailability of >90% . Its absorption is unaffected by dietary intake, therefore it can be taken without regard to meals . The compound and its active metabolite have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . The long half-life of the compound, together with its slow absorption, means that it has a flat concentration profile over time with once-daily dosing .
Result of Action
This has been shown to be effective in the treatment of relapsing forms of multiple sclerosis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound is extensively metabolized, with biotransformation occurring via three main pathways . Therefore, factors that affect metabolic processes, such as the presence of other drugs, could potentially influence the action of the compound. Since few drugs are metabolized by the same enzyme as this compound (cytochrome p450 4f2), it is expected to have a relatively low potential for drug-drug interactions .
生化分析
Biochemical Properties
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with aliphatic amines, which are a class of compounds that include many biologically active molecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the activity of enzymes and proteins.
Cellular Effects
The effects of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- on cells are diverse and depend on the type of cell and the concentration of the compound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling pathways by interacting with membrane receptors and intracellular proteins . These interactions can lead to changes in gene expression and alterations in cellular metabolism, affecting cell function and viability.
Molecular Mechanism
At the molecular level, 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cells, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including damage to cellular structures and impairment of cellular functions.
Metabolic Pathways
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical processes. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s involvement in metabolic pathways can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can affect its biological activity and function.
Subcellular Localization
The subcellular localization of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- is an important factor in its activity. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24/h11-14,23-24H,2-10,15-18,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAKCYOWWFCUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442283 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780729-32-0 | |
| Record name | Des(octyl)decyl fingolimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780729320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(OCTYL)DECYL FINGOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O89SX9O9LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



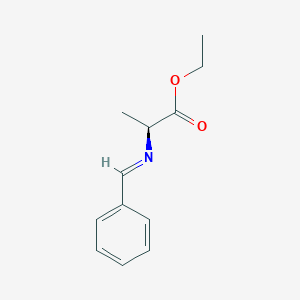
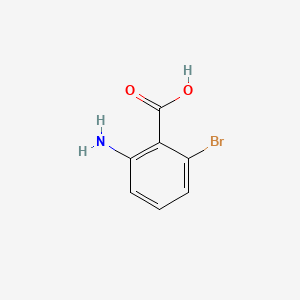
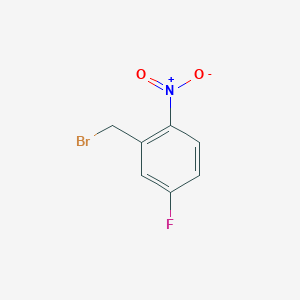
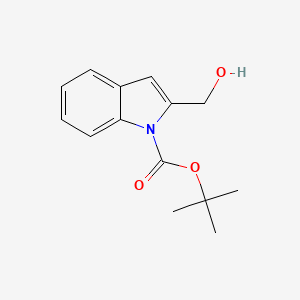

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)




